1,2-dichloro-2-nitrosopropane
Description
Properties
CAS No. |
14825-96-8 |
|---|---|
Molecular Formula |
C3H5Cl2NO |
Molecular Weight |
141.98 g/mol |
IUPAC Name |
1,2-dichloro-2-nitrosopropane |
InChI |
InChI=1S/C3H5Cl2NO/c1-3(5,2-4)6-7/h2H2,1H3 |
InChI Key |
RWLUVRSRFMGCME-UHFFFAOYSA-N |
SMILES |
CC(CCl)(N=O)Cl |
Canonical SMILES |
CC(CCl)(N=O)Cl |
Synonyms |
1,2-Dichloro-2-nitrosopropane |
Origin of Product |
United States |
Mechanistic Investigations of 1,2 Dichloro 2 Nitrosopropane Reactivity
Elucidation of Reaction Pathways and Transient Intermediates
The presence of a weak C-N bond and the electrophilic nature of the nitroso group are key determinants of the reaction pathways available to 1,2-dichloro-2-nitrosopropane.
Nitroso compounds are well-known for their ability to act as radical traps. The C-NO bond in compounds like 1,2-dichloro-2-nitrosopropane is susceptible to homolytic cleavage, particularly under thermal or photochemical conditions, to generate a carbon-centered radical and nitric oxide.
The primary photochemical step in the reaction of geminal chloro-nitroso-compounds often involves the cleavage of the C–NO bond. rsc.org This process generates an α-chloroalkyl radical and a nitric oxide radical. The subsequent fate of these radical intermediates is dependent on the reaction conditions, such as the solvent and the presence of radical scavengers. In the absence of other reactants, these radicals can recombine or undergo further reactions. For instance, the α-chloroalkyl radical can abstract a hydrogen atom from the solvent or another molecule, or it can eliminate a chlorine atom.
The general utility of nitroso compounds in trapping reactive radicals to form stable nitroxide radicals, which can be studied by electron spin resonance (ESR) spectroscopy, is a cornerstone of free-radical chemistry. researchgate.net This technique allows for the identification of transient radical intermediates in a variety of chemical reactions.
In addition to radical pathways, 1,2-dichloro-2-nitrosopropane can be expected to undergo reactions involving polar intermediates. The nitroso group can act as an electrophile, reacting with nucleophiles at the nitrogen atom. The presence of two chlorine atoms on the adjacent carbons influences the electron density around the nitroso group, potentially enhancing its electrophilicity.
Pericyclic reactions represent another potential pathway for the reactivity of nitroso compounds. Acyl nitroso compounds, for example, are known to participate in hetero-Diels-Alder reactions with dienes to form 3,6-dihydro-1,2-oxazines. nih.gov While there is no specific literature detailing the involvement of 1,2-dichloro-2-nitrosopropane in such reactions, the nitroso group is, in principle, capable of acting as a dienophile. The feasibility of such a reaction would depend on the electronic and steric properties of the diene, as well as the reaction conditions. The stereoselectivity of these reactions is often high, providing a valuable tool for the synthesis of complex heterocyclic molecules. nih.gov
Dimerization Phenomena and Equilibrium Dynamics
A characteristic feature of many C-nitroso compounds is their tendency to dimerize, forming colorless azodioxy compounds (also known as nitroso dimers). This is an equilibrium process, and the position of the equilibrium between the monomeric (blue or green) and dimeric forms is influenced by several factors.
The equilibrium between the monomer and dimer is highly dependent on the solvent and the concentration of the nitroso compound. In the solid state, nitroso compounds typically exist as the dimer. In solution, an equilibrium is established. Generally, more polar solvents tend to favor the monomeric form, while nonpolar solvents and higher concentrations shift the equilibrium towards the dimer.
For example, studies on 2-methyl-2-nitrosopropane (B1203614) show that in solutions of carbon tetrachloride and benzene, a significant portion of the compound exists as the monomer at room temperature. The interconversion between the monomer and dimer can be monitored by techniques such as ¹H NMR spectroscopy, where distinct signals for the monomer and dimer can be observed.
The dimerization of nitroso compounds can result in the formation of both cis (Z) and trans (E) isomers of the azodioxy dimer. The relative stability of these isomers is influenced by steric and electronic factors. X-ray diffraction studies on the dimer of 2-methyl-2-nitrosopropane have established that it exists in the trans configuration in the solid state. acs.org The crystal structure reveals a planar C-N-N-C linkage with the oxygen atoms positioned on opposite sides of the N=N bond.
For 1,2-dichloro-2-nitrosopropane, the presence of chlorine atoms would influence the stereochemistry of the dimer. The specific stereoisomers formed and their relative abundance would require detailed spectroscopic and crystallographic analysis.
Exploration of Specific Reaction Classes
While specific reaction classes for 1,2-dichloro-2-nitrosopropane are not well-documented, the chemistry of α-chloro nitroso compounds suggests several possibilities. They can serve as precursors to other functional groups through reactions that exploit the reactivity of the nitroso group. For example, they can react with various nucleophiles.
The photolysis of geminal chloronitroso compounds in alcoholic solvents can lead to a complex mixture of products, including ketones, oximes, and ethers, arising from both radical and ionic pathways. rsc.org The initial C-NO bond cleavage is followed by a series of secondary reactions, including solvolysis, which are influenced by the solvent. The intermediacy of α-chloronitrones has been postulated in these reactions. rsc.org
Furthermore, geminal chloronitroso compounds can be synthesized from the reaction of cyclic nitronic esters with hydrochloric acid, highlighting a synthetic route to this class of molecules. These compounds are recognized as valuable synthetic intermediates, particularly in cycloaddition and ene reactions.
Diels-Alder Cycloadditions with Conjugated Dienes
Nitroso compounds are effective dienophiles in hetero-Diels-Alder reactions, a class of [4+2] cycloaddition reactions that form six-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In this context, the N=O double bond of 1,2-dichloro-2-nitrosopropane acts as the dienophile, reacting with a conjugated diene. This process is a powerful method for synthesizing 1,2-oxazine derivatives.
The reaction proceeds via a concerted mechanism, involving the simultaneous formation of two new sigma bonds. wikipedia.org The electrophilic nature of the nitroso group is a key driver for this transformation. The reaction of 1,2-dichloro-2-nitrosopropane with a diene, such as 1,3-butadiene, results in the formation of a 3,6-dihydro-1,2-oxazine ring. The regioselectivity of the reaction is governed by the electronic properties of both the diene and the dienophile.
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product | Reaction Type |
| 1,3-Butadiene | 1,2-Dichloro-2-nitrosopropane | 4-Chloro-4-(chloromethyl)-3,6-dihydro-4-methyl-1,2-oxazine | Hetero-Diels-Alder [4+2] Cycloaddition |
| Cyclopentadiene | 1,2-Dichloro-2-nitrosopropane | 5-Chloro-5-(chloromethyl)-5-methyl-4-oxa-6-azabicyclo[2.2.1]hept-2-ene | Hetero-Diels-Alder [4+2] Cycloaddition |
Ene Reactions Involving α-Chloronitroso Substrates
As an α-chloronitroso compound, 1,2-dichloro-2-nitrosopropane is a highly reactive participant in ene reactions. researchgate.net The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and an electron-deficient multiple bond (the enophile), in this case, the nitroso group. wikipedia.orgorganic-chemistry.org The reaction results in the formation of a new sigma bond, the migration of the double bond in the ene, and a 1,5-hydrogen shift. wikipedia.org
This transformation is favored because nitroso compounds are among the most electrophilic enophiles. researchgate.netlibretexts.org The mechanism can be concerted, proceeding through a cyclic transition state, or it may occur in a stepwise fashion. cuny.edu Lewis acid catalysis can also be employed to accelerate the reaction and control selectivity. organic-chemistry.org The reaction of 1,2-dichloro-2-nitrosopropane with an alkene like propene would yield an N-allylhydroxylamine derivative.
| Reactant 1 (Ene) | Reactant 2 (Enophile) | Product | Reaction Type |
| Propene | 1,2-Dichloro-2-nitrosopropane | N-allyl-N-(1,2-dichloro-2-propyl)hydroxylamine | Ene Reaction |
| Isobutylene | 1,2-Dichloro-2-nitrosopropane | N-(2-methylallyl)-N-(1,2-dichloro-2-propyl)hydroxylamine | Ene Reaction |
Halogen Exchange Reactions and Their Mechanistic Implications
Halogen exchange reactions provide a pathway for replacing one halogen atom in a molecule with another. science.gov For alkyl halides, this is often accomplished via nucleophilic substitution. In the case of 1,2-dichloro-2-nitrosopropane, the two chlorine atoms could potentially be substituted by other halogens, such as bromide or iodide.
Such transformations on unactivated alkyl chlorides typically require catalysis, often involving metal salts. science.gov The mechanism would likely proceed through a nucleophilic attack by a halide ion (e.g., Br⁻ or I⁻) on one of the carbon atoms bearing a chlorine atom. The carbon atom at the C2 position is attached to both a chlorine and a nitroso group, making it more electrophilic and potentially more susceptible to nucleophilic attack compared to the C1 carbon. The feasibility and conditions for such an exchange would depend on the specific reagents and catalysts used.
| Substrate | Reagent | Potential Product | Reaction Type |
| 1,2-Dichloro-2-nitrosopropane | Sodium Iodide (NaI) in Acetone | 1-Chloro-2-iodo-2-nitrosopropane and/or 2-Chloro-1-iodo-2-nitrosopropane | Nucleophilic Halogen Exchange (Finkelstein-type) |
| 1,2-Dichloro-2-nitrosopropane | Sodium Bromide (NaBr) | 1-Bromo-2-chloro-2-nitrosopropane and/or 2-Bromo-1-chloro-2-nitrosopropane | Nucleophilic Halogen Exchange |
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of 1,2-dichloro-2-nitrosopropane is dictated by the distribution of electron density across the molecule, which creates distinct electrophilic and nucleophilic centers.
Electrophilic Character: The molecule is predominantly electrophilic. N-nitroso compounds are known to be potent electrophiles, readily reacting with nucleophiles. nih.gov This electrophilicity is centered on the nitrogen atom of the nitroso group, which is bonded to the highly electronegative oxygen atom. researchgate.net Furthermore, the two carbon atoms bonded to chlorine atoms are also electrophilic centers due to the strong electron-withdrawing inductive effect of the halogens. The C2 carbon is particularly electron-deficient due to the cumulative effects of the adjacent chlorine and nitroso groups.
| Site in 1,2-Dichloro-2-nitrosopropane | Reactivity Profile | Mechanistic Role | Rationale |
| Nitroso Group (N atom) | Strong Electrophile | Accepts electron pair from dienes (Diels-Alder) and enes (Ene reaction). wikipedia.orgresearchgate.net | The nitrogen is bonded to a highly electronegative oxygen atom, creating a significant partial positive charge. |
| C2 Carbon (bearing -Cl and -NO) | Electrophile | Potential site for nucleophilic attack. | Electron density is withdrawn by both the attached chlorine atom and the nitroso group. |
| C1 Carbon (bearing -Cl) | Electrophile | Potential site for nucleophilic attack/substitution. | Electron density is withdrawn by the attached chlorine atom. |
| Nitroso Group (O atom) | Weak Nucleophile | Potential to donate a lone pair to a strong electrophile. | The oxygen atom possesses lone pairs but is highly electronegative. |
| Chlorine Atoms | Weak Nucleophile / Leaving Group | Can donate a lone pair or be displaced in substitution reactions. | Chlorine atoms have lone pairs but are good leaving groups in nucleophilic substitutions. |
Spectroscopic Characterization Techniques in 1,2 Dichloro 2 Nitrosopropane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of 1,2-dichloro-2-nitrosopropane by probing the magnetic properties of its atomic nuclei, primarily protons (¹H), carbon-13 (¹³C), and nitrogen isotopes (¹⁴N/¹⁵N).
Proton NMR (¹H NMR) spectroscopy provides crucial information about the hydrogen atoms within the 1,2-dichloro-2-nitrosopropane molecule (CH₃-C(Cl)(NO)-CH₂Cl). The molecule contains two distinct proton environments, which are expected to produce two separate signals in the ¹H NMR spectrum.
Methyl Protons (CH₃-) : The three protons of the methyl group are chemically equivalent and are expected to produce a single resonance. Due to the proximity of the electronegative chlorine atom and the nitroso group on the adjacent carbon, this signal would appear downfield from a typical alkane methyl signal.
Methylene (B1212753) Protons (-CH₂Cl) : The two protons of the chloromethyl group are also chemically equivalent to each other. This group is directly attached to a carbon bearing a chlorine atom and is adjacent to the carbon with both a chlorine and a nitroso group. The strong deshielding effect of these electron-withdrawing groups is predicted to shift this signal significantly downfield.
In the related compound 1,2-dichloropropane (B32752) (CH₃-CH(Cl)-CH₂Cl), the methyl protons show a chemical shift around 1.60 ppm, while the methylene protons are observed at approximately 3.52 ppm and 3.78 ppm, and the methine proton at 4.10 ppm. For 1,2-dichloro-2-nitrosopropane, the absence of a proton on the C2 carbon means there will be no spin-spin splitting between the methyl and methylene groups, resulting in two singlets. The predicted chemical shifts would be influenced by the replacement of a hydrogen atom with a nitroso group, likely causing further downfield shifts for both proton environments.
Table 1: Predicted ¹H NMR Data for 1,2-Dichloro-2-nitrosopropane
| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Methyl (CH₃) | > 1.6 | Singlet |
| Methylene (CH₂Cl) | > 3.8 | Singlet |
(Note: Predicted values are based on data from analogous compounds.)
Carbon-13 NMR (¹³C NMR) is instrumental in defining the carbon framework of 1,2-dichloro-2-nitrosopropane. The molecule possesses three non-equivalent carbon atoms, which should result in three distinct signals in the proton-decoupled ¹³C NMR spectrum.
Methyl Carbon (CH₃-) : This carbon is expected to resonate at the highest field (lowest ppm value) among the three, typical for an sp³-hybridized methyl group.
Chloromethyl Carbon (-CH₂Cl) : Attached to an electronegative chlorine atom, this carbon will be deshielded and its signal will appear downfield compared to the methyl carbon. In 1,2-dichloroethane, the equivalent carbons appear at a chemical shift of around 43-45 ppm.
Quaternary Carbon (-C(Cl)(NO)-) : This carbon is bonded to two chlorine atoms (one on the same carbon, one on the adjacent carbon), a nitrogen atom (from the nitroso group), and another carbon. This environment is highly electron-poor, leading to significant deshielding. Consequently, its signal is predicted to be the furthest downfield.
The ¹³C NMR spectrum provides direct evidence for the three unique carbon environments, confirming the molecular skeleton's connectivity.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 1,2-Dichloro-2-nitrosopropane
| Carbon Atom | Functional Group | Predicted Chemical Shift Range (ppm) |
|---|---|---|
| C1 | -CH₂Cl | 40 - 55 |
| C2 | -C(Cl)(NO)- | 70 - 90 |
| C3 | CH₃- | 15 - 30 |
(Note: Ranges are estimates based on general substituent effects.)
Nitrogen NMR spectroscopy allows for the direct detection of the nitrogen atom within the nitroso (-N=O) functional group, providing unequivocal evidence of its presence. Both stable isotopes of nitrogen, ¹⁴N and ¹⁵N, are NMR active.
Nitrogen-14 (¹⁴N) NMR : As the most abundant isotope (99.6%), ¹⁴N is readily studied. However, it is a quadrupolar nucleus (spin I=1), which often results in very broad resonance signals. This broadening can make precise chemical shift determination and observation of coupling constants challenging.
Nitrogen-15 (¹⁵N) NMR : This isotope has a spin of I=1/2, which yields much sharper and better-resolved signals, similar to ¹H and ¹³C NMR. The primary drawback is its very low natural abundance (0.37%), which necessitates isotopic enrichment or advanced techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to obtain a satisfactory signal-to-noise ratio. nih.gov
The chemical shift of the nitroso group is highly characteristic. Studies have shown that the ¹⁵N chemical shift for C-nitroso compounds falls within a very broad and downfield range, typically between +400 and +900 ppm relative to ammonia. researchgate.net This distinct chemical shift range makes ¹⁵N NMR a powerful tool for identifying the nitroso functionality in 1,2-dichloro-2-nitrosopropane and distinguishing it from other nitrogen-containing groups like nitro or amine functions. researchgate.net
Electron Spin Resonance (ESR)/Electron Paramagnetic Resonance (EPR) Spectroscopy
ESR (or EPR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. While 1,2-dichloro-2-nitrosopropane is not a radical itself, it is employed in ESR studies as a spin trap to detect and identify transient, highly reactive radical intermediates.
The core application of 1,2-dichloro-2-nitrosopropane in ESR research is its function as a spin trap. Spin trapping is a technique where a short-lived radical, which is often too unstable to be detected directly by ESR, adds to a "spin trap" molecule to form a much more persistent paramagnetic species, known as a spin adduct. wikipedia.org
Nitroso compounds like 1,2-dichloro-2-nitrosopropane are effective spin traps because the radical (R•) adds across the N=O double bond to form a stable nitroxide radical. nih.gov
Reaction: R• + (CH₃)(CH₂Cl)C(Cl)-N=O → (CH₃)(CH₂Cl)C(Cl)-N(O•)-R
This resulting nitroxide radical is significantly more stable than the initial radical R•, allowing it to accumulate to a concentration detectable by ESR spectroscopy. The analysis of the ESR spectrum of this spin adduct can then provide information about the structure of the original, transient radical R•. Although α-chloro-nitroso alkanes are noted for their complex reactivity, their ability to scavenge radicals is a key feature. researchgate.net
The ESR spectrum of the nitroxide radical adduct formed from 1,2-dichloro-2-nitrosopropane provides a wealth of structural information. The spectrum is defined by its g-factor and, more importantly, its hyperfine splitting pattern.
Hyperfine Splitting : The unpaired electron in the nitroxide radical interacts with the magnetic moments of nearby nuclei with non-zero spin. This interaction, known as hyperfine coupling, splits the ESR signal into multiple lines.
Nitrogen Coupling (aN) : The most significant splitting arises from the ¹⁴N nucleus (I=1), which splits the spectrum into a characteristic 1:1:1 triplet. The magnitude of this nitrogen hyperfine coupling constant (aN) is sensitive to the electronic environment and can provide clues about the nature of the trapped radical.
Proton Coupling (aH) : Further splitting can arise from coupling to protons on the trapped radical (R•) or, in some cases, protons on the spin trap itself. For instance, if a radical like •CH₂OH is trapped, the two equivalent protons on the methylene group would further split each line of the nitrogen triplet into a 1:2:1 triplet.
By carefully analyzing the number of lines, their relative intensities, and the magnitude of the coupling constants (measured in Gauss or MHz), the identity of the trapped radical can often be deduced. For example, the hyperfine coupling constants for various radical adducts of the related spin trap 2-methyl-2-nitrosopropane (B1203614) (MNP) have been extensively cataloged.
Table 3: Representative Hyperfine Coupling Constants for Nitroxide Adducts of a Nitroso Spin Trap (MNP)
| Trapped Radical (R•) | aN (Gauss) | aH (Gauss) |
|---|---|---|
| •CH₃ | 16.2 | 10.9 (3H) |
| •CCl₃ | 13.1 | - |
| •OH | 15.4 | 2.7 (1H) |
(Data for 2-methyl-2-nitrosopropane (MNP) adducts, illustrative for nitroso traps.)
This analytical approach allows researchers to use 1,2-dichloro-2-nitrosopropane as a chemical probe to intercept and characterize fleeting radical species that are key intermediates in many chemical and biological processes.
Vibrational Spectroscopy for Molecular Structure and Isomerism
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural features of 1,2-dichloro-2-nitrosopropane. By analyzing the vibrational modes of the molecule, researchers can identify characteristic functional groups and distinguish between different isomeric forms, most notably the monomer and its dimer.
Infrared (IR) spectroscopy is instrumental in the analysis of 1,2-dichloro-2-nitrosopropane, primarily through the identification of its key functional groups and by monitoring the equilibrium between the monomer and its dimer. C-nitroso compounds, such as 1,2-dichloro-2-nitrosopropane, typically exist as a blue or green monomer in equilibrium with a colorless dimer. This equilibrium is sensitive to temperature and solvent, and IR spectroscopy provides a direct means to observe both species.
The monomeric form of a nitrosoalkane is characterized by a distinct N=O stretching vibration. This band typically appears in the region of 1500–1621 cm⁻¹. The presence of this absorption is a clear indicator of the monomer's existence in a sample.
Upon dimerization, the N=O double bond is converted into N-O single bonds within a diazene (B1210634) dioxide structure. This structural change results in the disappearance of the monomer's characteristic N=O stretching band and the appearance of new bands corresponding to the N-O stretching vibrations of the dimer. These dimer bands are typically observed in the 1200–1300 cm⁻¹ range. The exact positions of these bands can help in distinguishing between the cis and trans isomers of the dimer.
The table below summarizes the characteristic IR absorption frequencies for the functional groups present in 1,2-dichloro-2-nitrosopropane and its dimer.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Form |
| C-H (in CH₃ and CH₂Cl) | Stretching | 2850-3000 | Monomer & Dimer |
| C-Cl | Stretching | 600-800 | Monomer & Dimer |
| N=O | Stretching | 1500-1621 | Monomer |
| N-O | Stretching | 1200-1300 | Dimer |
By monitoring the relative intensities of the monomer and dimer absorption bands under varying conditions (e.g., temperature, concentration, solvent polarity), valuable thermodynamic data for the monomer-dimer equilibrium can be obtained. For instance, an increase in temperature typically shifts the equilibrium towards the monomer, resulting in a more intense N=O stretching band.
Electronic Spectroscopy for Monomer-Dimer Equilibria and Electronic Transitions
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for studying the monomer-dimer equilibrium of 1,2-dichloro-2-nitrosopropane and for characterizing its electronic transitions. The distinct electronic structures of the monomer and dimer give rise to vastly different absorption spectra.
The characteristic blue or green color of C-nitroso monomers is due to a weak absorption in the visible region of the electromagnetic spectrum, typically between 630 and 790 nm. This absorption corresponds to an n → π* electronic transition, where a non-bonding electron from the oxygen atom is excited to an anti-bonding π* orbital of the N=O group. The low molar absorptivity of this transition is a hallmark of n → π* transitions.
In contrast, the dimer of 1,2-dichloro-2-nitrosopropane is colorless because it lacks the N=O chromophore. Consequently, it does not absorb light in the visible region. The dimerization process can be readily followed by observing the disappearance of the visible absorption band of the monomer. The dimers typically exhibit strong absorptions in the ultraviolet (UV) region, usually below 300 nm, corresponding to π → π* transitions within the diazene dioxide structure.
The study of the monomer-dimer equilibrium using UV-Vis spectroscopy involves measuring the absorbance of the monomer's visible band at different temperatures or concentrations. This allows for the determination of the equilibrium constant and the associated thermodynamic parameters, such as the enthalpy (ΔH°) and entropy (ΔS°) of dimerization.
The table below outlines the typical electronic transitions observed for 1,2-dichloro-2-nitrosopropane in its monomeric and dimeric forms.
| Form | Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) |
| Monomer | n → π | 630-790 nm | Low |
| Dimer | π → π | < 300 nm | High |
The significant difference in the electronic spectra of the monomer and dimer makes UV-Vis spectroscopy a highly sensitive method for investigating the factors that influence the monomer-dimer equilibrium, such as steric and electronic effects of substituents, solvent polarity, and temperature.
Applications of 1,2 Dichloro 2 Nitrosopropane in Advanced Organic Synthesis
Strategic Reagent in Heterocyclic Chemistry
By analogy with other functionalized nitroso compounds, 1,2-dichloro-2-nitrosopropane is a promising candidate for the synthesis of heterocyclic systems. The reactivity of the nitroso group, particularly in pericyclic reactions, offers a powerful tool for the formation of new ring systems containing nitrogen and oxygen atoms.
One of the key reactions in this context is the intramolecular nitroso ene reaction . ethz.ch This reaction typically involves the formation of a carbon-nitrogen bond and a subsequent hydrogen transfer, leading to hydroxylamine (B1172632) derivatives which can be further transformed into various heterocyclic structures. For α-chloro nitroso compounds, generated in situ from oximes, type I intramolecular ene reactions have been shown to be viable. ethz.ch In the case of 1,2-dichloro-2-nitrosopropane, the presence of a chlorine atom on the same carbon as the nitroso group could influence the reactivity and stability of the intermediates, potentially leading to novel heterocyclic scaffolds.
Another significant application lies in [4+2] cycloaddition reactions (nitroso Diels-Alder reactions) . Nitroso compounds are highly reactive dienophiles due to their low-lying LUMO. slideshare.net The reaction of a nitroso compound with a 1,3-diene provides direct access to 3,6-dihydro-1,2-oxazines, which are versatile intermediates for the synthesis of amino alcohols and other complex molecules. slideshare.neticp.ac.ru The electronic properties of the substituents on the nitroso compound can significantly affect the stereoselectivity and regioselectivity of the cycloaddition. The dichloro substitution in 1,2-dichloro-2-nitrosopropane is expected to influence its reactivity in such transformations.
Table 1: Potential Heterocyclic Synthesis via 1,2-Dichloro-2-nitrosopropane Analogs
| Reaction Type | Reactant(s) | Potential Product Class |
| Intramolecular Nitroso Ene | Unsaturated precursor of 1,2-dichloro-2-nitrosopropane | Cyclic hydroxylamines, nitrones |
| Nitroso Diels-Alder | 1,3-Dienes | 3,6-Dihydro-1,2-oxazines |
Precursor for the Synthesis of Diverse Functionalized Organic Molecules
The reactive nature of the nitroso group, combined with the presence of two chlorine atoms, makes 1,2-dichloro-2-nitrosopropane a potentially valuable precursor for a variety of functionalized organic molecules. The transformation of the nitroso group into other functionalities is a well-established strategy in organic synthesis.
For instance, nitroso compounds can be readily reduced to amines or oxidized to nitro compounds. Furthermore, the α-chloro-α-nitroso moiety can undergo nucleophilic substitution reactions, although the reactivity would be influenced by the presence of the adjacent chlorine atom. The unique electronic environment of 1,2-dichloro-2-nitrosopropane could enable selective transformations that are not accessible with simpler nitrosoalkanes.
The general reactivity of nitroso compounds allows them to act as electrophiles at both the nitrogen and oxygen atoms. This dual reactivity can be exploited in reactions with various nucleophiles to introduce amino or oxyamino functionalities into organic molecules.
Role in Controlled Radical Polymerization Mechanisms (by analogy with related nitroso compounds)
Nitroso compounds have been investigated for their role in mediating controlled radical polymerization (CRP) , specifically in a process analogous to nitroxide-mediated polymerization (NMP). In these systems, the nitroso compound acts as a radical trap. A propagating polymer radical can add to the nitroso compound to form a nitroxide radical. This in situ generated nitroxide can then reversibly terminate the growing polymer chains, establishing a dynamic equilibrium between dormant and active species. slideshare.netresearchgate.netwikipedia.org This equilibrium is the key to controlling the polymerization, leading to polymers with well-defined molecular weights and low dispersity. slideshare.netresearchgate.netwikipedia.org
The mechanism can be summarized as follows:
Initiation: A radical initiator generates primary radicals, which then react with a monomer to start a polymer chain.
Trapping: The propagating radical is trapped by the nitroso compound to form a nitroxide radical.
Reversible Termination: The nitroxide radical reversibly combines with another propagating chain to form a dormant alkoxyamine.
Activation/Deactivation Equilibrium: The alkoxyamine can homolytically cleave to regenerate the propagating radical and the nitroxide, allowing for controlled chain growth. researchgate.netwikipedia.org
The presence of chlorine atoms in 1,2-dichloro-2-nitrosopropane could influence the stability of the resulting nitroxide and the kinetics of the activation-deactivation equilibrium, potentially offering a means to tune the polymerization process.
Table 2: Key Steps in Nitroso-Mediated Controlled Radical Polymerization
| Step | Description |
| Radical Trapping | A propagating polymer radical adds to the N=O bond of the nitroso compound. |
| Nitroxide Formation | A stable nitroxide radical is generated. |
| Reversible Deactivation | The nitroxide reversibly caps the growing polymer chain, forming a dormant species. |
| Controlled Propagation | The equilibrium between active and dormant species allows for controlled polymer growth. |
Contributions to Asymmetric Synthetic Methodologies
The development of asymmetric methodologies is a cornerstone of modern organic synthesis. While direct applications of 1,2-dichloro-2-nitrosopropane in this area are not documented, the reactivity of the nitroso group provides a platform for designing stereoselective transformations.
Asymmetric Nitroso-Diels-Alder Reaction: The use of chiral dienes or chiral catalysts in the nitroso-Diels-Alder reaction can lead to the formation of enantioenriched 3,6-dihydro-1,2-oxazines. slideshare.neticp.ac.ru The stereochemical outcome is dictated by the facial selectivity of the approach of the nitroso dienophile to the diene.
Asymmetric Nitroso-Aldol Reaction: The reaction of nitroso compounds with enolates or their equivalents can be rendered asymmetric through the use of chiral auxiliaries, chiral ligands, or chiral catalysts. researchgate.net This reaction provides access to chiral α-aminooxy or α-hydroxyamino carbonyl compounds, which are valuable building blocks in the synthesis of pharmaceuticals and natural products. researchgate.net
In the context of 1,2-dichloro-2-nitrosopropane, its derivatives could be employed in these reactions. For instance, if the molecule were incorporated into a chiral substrate, the existing stereocenter could direct the stereochemical course of subsequent reactions involving the nitroso group. The development of catalytic asymmetric reactions involving α-chloro nitroso compounds remains an area with potential for future exploration.
Advanced Topics in 1,2 Dichloro 2 Nitrosopropane Chemistry
Supramolecular Chemistry and Self-Assembly (e.g., Crystallographic Studies of Dimers)
Nitroso compounds are well-known to exist in equilibrium between their monomeric (R-N=O) and dimeric ((R-N=O)₂) forms. This dimerization is a form of self-assembly driven by the interaction between the partially positive nitrogen atom and the partially negative oxygen atom of the nitroso group. In the solid state, many nitroso compounds exist exclusively as dimers.
Crystallographic studies on related compounds, such as 2-methyl-2-nitrosopropane (B1203614), have revealed the structure of these dimers. They typically exist in either a cis or trans configuration, with the trans isomer often being the more thermodynamically stable. The dimerization of 1,2-dichloro-2-nitrosopropane would be expected to follow a similar pattern, forming a dimer with a central N₂O₂ core. The presence of the electronegative chlorine atoms could influence the electronic properties of the nitroso group and, consequently, the strength and geometry of the dimer interaction.
Table 1: Comparison of Monomer and Dimer Properties of Nitroso Compounds
| Property | Monomer | Dimer |
| Color | Typically blue or green | Typically colorless |
| State | Gas or liquid | Solid |
| Bonding | C-N=O | N-N bond, N-O bonds |
| Reactivity | Generally more reactive | Generally less reactive |
Influence of Intermolecular Forces and Solvent Effects on Reactivity and Equilibria
The reactivity and the position of the monomer-dimer equilibrium of 1,2-dichloro-2-nitrosopropane would be significantly influenced by intermolecular forces and the nature of the solvent.
The choice of solvent would play a crucial role in the monomer-dimer equilibrium. In nonpolar solvents, the formation of the dimer is often favored as the polar nitroso groups associate with each other rather than the nonpolar solvent molecules. Conversely, in polar or hydrogen-bonding solvents, the monomeric form may be stabilized through interactions with the solvent molecules. For instance, a polar solvent could solvate the monomer, disrupting the intermolecular forces that lead to dimerization.
The reactivity of 1,2-dichloro-2-nitrosopropane would also be solvent-dependent. Reactions involving the nitroso group, such as its role as a spin trap for radical species, would likely proceed through the monomeric form. Therefore, a solvent that favors the monomer would be expected to increase the rate of such reactions.
Table 2: Expected Solvent Effects on the Monomer-Dimer Equilibrium of 1,2-Dichloro-2-nitrosopropane
| Solvent Polarity | Predominant Species | Rationale |
| Nonpolar | Dimer | Dimerization is favored to minimize unfavorable interactions between the polar nitroso group and the nonpolar solvent. |
| Polar Aprotic | Monomer/Dimer Mix | The polar solvent can solvate the monomer, shifting the equilibrium towards the monomeric form. |
| Polar Protic | Monomer | Hydrogen bonding between the solvent and the nitroso group can strongly stabilize the monomer. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
